molecular formula C11H19N7O2 B14766252 9-(2,2-Diethoxyethyl)-6-hydrazineyl-9H-purin-2-amine

9-(2,2-Diethoxyethyl)-6-hydrazineyl-9H-purin-2-amine

Cat. No.: B14766252
M. Wt: 281.31 g/mol
InChI Key: ONJGHUKQRCPJLB-UHFFFAOYSA-N
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Description

9-(2,2-Diethoxyethyl)-6-hydrazinyl-9H-purin-2-amine is a synthetic compound belonging to the purine family It is characterized by the presence of a diethoxyethyl group and a hydrazinyl group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,2-Diethoxyethyl)-6-hydrazinyl-9H-purin-2-amine typically involves the alkylation of a purine derivative with bromoacetaldehyde diethyl acetal, followed by the introduction of a hydrazinyl group. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-(2,2-Diethoxyethyl)-6-hydrazinyl-9H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The diethoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, azo compounds, and substituted purines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9-(2,2-Diethoxyethyl)-6-hydrazinyl-9H-purin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2,2-Diethoxyethyl)-6-hydrazinyl-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of key enzymes and disruption of cellular processes. This compound may also interfere with DNA replication and repair mechanisms, contributing to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2,2-Diethoxyethyl)-6-hydrazinyl-9H-purin-2-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19N7O2

Molecular Weight

281.31 g/mol

IUPAC Name

9-(2,2-diethoxyethyl)-6-hydrazinylpurin-2-amine

InChI

InChI=1S/C11H19N7O2/c1-3-19-7(20-4-2)5-18-6-14-8-9(17-13)15-11(12)16-10(8)18/h6-7H,3-5,13H2,1-2H3,(H3,12,15,16,17)

InChI Key

ONJGHUKQRCPJLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C=NC2=C(N=C(N=C21)N)NN)OCC

Origin of Product

United States

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